molecular formula C13H10Cl3N3 B15002078 2-Methyl-6-[[2-(2,4,6-trichlorophenyl)hydrazin-1-ylidene]methyl]pyridine

2-Methyl-6-[[2-(2,4,6-trichlorophenyl)hydrazin-1-ylidene]methyl]pyridine

Cat. No.: B15002078
M. Wt: 314.6 g/mol
InChI Key: XASHWWOTRAXSPQ-REZTVBANSA-N
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Description

2-METHYL-6-[(E)-[2-(2,4,6-TRICHLOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PYRIDINE is a complex organic compound known for its unique chemical structure and properties. This compound features a pyridine ring substituted with a methyl group and a hydrazone linkage to a trichlorophenyl group. Its distinct structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-6-[(E)-[2-(2,4,6-TRICHLOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PYRIDINE typically involves the condensation of 2-methylpyridine-6-carbaldehyde with 2,4,6-trichlorophenylhydrazine under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-6-[(E)-[2-(2,4,6-TRICHLOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PYRIDINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazones.

Scientific Research Applications

2-METHYL-6-[(E)-[2-(2,4,6-TRICHLOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PYRIDINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-METHYL-6-[(E)-[2-(2,4,6-TRICHLOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PYRIDINE involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the trichlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichlorophenylhydrazine: Shares the trichlorophenyl group but lacks the pyridine ring.

    2-Methylpyridine-6-carbaldehyde: Contains the pyridine ring but lacks the hydrazone linkage.

    Hydrazones: A broad class of compounds with similar hydrazone linkages but different substituents.

Uniqueness

2-METHYL-6-[(E)-[2-(2,4,6-TRICHLOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PYRIDINE is unique due to its combination of a pyridine ring, a methyl group, and a trichlorophenyl hydrazone linkage. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C13H10Cl3N3

Molecular Weight

314.6 g/mol

IUPAC Name

2,4,6-trichloro-N-[(E)-(6-methylpyridin-2-yl)methylideneamino]aniline

InChI

InChI=1S/C13H10Cl3N3/c1-8-3-2-4-10(18-8)7-17-19-13-11(15)5-9(14)6-12(13)16/h2-7,19H,1H3/b17-7+

InChI Key

XASHWWOTRAXSPQ-REZTVBANSA-N

Isomeric SMILES

CC1=NC(=CC=C1)/C=N/NC2=C(C=C(C=C2Cl)Cl)Cl

Canonical SMILES

CC1=NC(=CC=C1)C=NNC2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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